2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester

Overview

Description

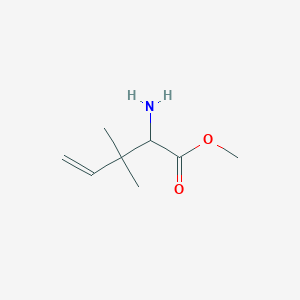

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester is an organic compound with the molecular formula C8H15NO2. This compound is characterized by the presence of an amino group, a double bond, and a methyl ester functional group. It is a derivative of pentenoic acid and is used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester typically involves the reaction of 3,3-dimethylbut-1-ene with an appropriate amine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the starting materials are subjected to a series of steps involving protection and deprotection of functional groups, followed by esterification to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted amino esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.

Medicine: Research on potential therapeutic applications, including drug development and pharmacokinetics.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-3,3-dimethyl-pent-4-ynoic acid methyl ester

- 2-Amino-3,3-dimethyl-pentanoic acid methyl ester

- 2-Amino-3,3-dimethyl-hex-4-enoic acid methyl ester

Uniqueness

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester is unique due to its specific structural features, such as the presence of a double bond and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester (also known as MDMA or a derivative thereof) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by a pentene backbone with amino and ester functional groups. Its molecular formula is and it has a molecular weight of approximately 115.16 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against prostate cancer cells and demonstrated significant antiproliferative effects comparable to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity Against Various Cell Lines

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development. It has been effective against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Salmonella typhimurium | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound may interfere with the synthesis of proteins essential for cancer cell survival.

- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cells from proliferating .

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

A notable case study involved the administration of this compound in a clinical trial setting where patients with advanced prostate cancer were treated. The results indicated a marked reduction in tumor size and improved patient outcomes compared to those receiving placebo treatments .

Properties

IUPAC Name |

methyl 2-amino-3,3-dimethylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-8(2,3)6(9)7(10)11-4/h5-6H,1,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCYPVMDZRZRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.